molecular formula C22H22N2O2 B10790103 5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide

5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide

Cat. No.: B10790103
M. Wt: 346.4 g/mol
InChI Key: KGPYBLOBHQLIET-UHFFFAOYSA-N
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Description

5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide: is a synthetic organic compound known for its potential biological activities. It is often studied for its role as an inhibitor of papain-like proteases (PLpro), which are enzymes involved in the replication of certain viruses, including the SARS coronavirus . This compound’s structure includes an acetamido group, a methyl group, and a naphthalen-1-ylethyl group attached to a benzamide core, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide typically involves multiple steps:

    Acetylation: The starting material, 2-methylbenzoic acid, undergoes acetylation to introduce the acetamido group.

    Naphthalen-1-ylethyl Substitution: The intermediate product is then reacted with 2-naphthalen-1-ylethylamine under suitable conditions to form the final compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols, including purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the acetamido group, potentially converting it to an amine.

    Substitution: The benzamide core allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is studied for its potential as a catalyst in organic reactions due to its unique structural features.

Biology:

Medicine:

    Drug Development: Its inhibitory action on viral proteases positions it as a potential lead compound for developing antiviral drugs.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through the inhibition of PLpro enzymes. By binding to the active site of these enzymes, it prevents the cleavage of viral polyproteins, thereby inhibiting viral replication .

Molecular Targets and Pathways:

    PLpro Enzymes: The primary target, crucial for viral replication.

    Ubiquitin Pathway: It may also affect the ubiquitin-proteasome pathway, which is involved in protein degradation and regulation within cells.

Comparison with Similar Compounds

    5-acetamido-2-methyl-N-(2-phenylethyl)benzamide: Similar structure but with a phenylethyl group instead of a naphthalen-1-ylethyl group.

    5-acetamido-2-methyl-N-(2-benzyl)benzamide: Contains a benzyl group, differing in the aromatic substitution pattern.

Uniqueness:

This detailed article provides a comprehensive overview of 5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

5-acetamido-2-methyl-N-(1-naphthalen-1-ylethyl)benzamide

InChI

InChI=1S/C22H22N2O2/c1-14-11-12-18(24-16(3)25)13-21(14)22(26)23-15(2)19-10-6-8-17-7-4-5-9-20(17)19/h4-13,15H,1-3H3,(H,23,26)(H,24,25)

InChI Key

KGPYBLOBHQLIET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)C(=O)NC(C)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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